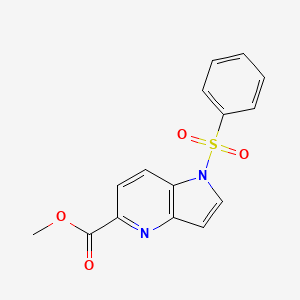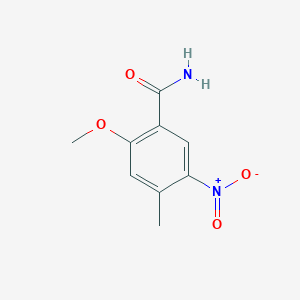
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
Overview
Description
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, also known as MPD, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is often used as a reagent in biochemical and physiological experiments.
Mechanism Of Action
The mechanism of action of 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride involves its ability to bind to specific receptors in the brain and nervous system. It has been shown to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses. By binding to this receptor, 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride can modulate the activity of the receptor and affect the transmission of nerve impulses.
Biochemical And Physiological Effects
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can enhance cognitive function. It has also been shown to have analgesic properties, and has been investigated as a potential treatment for chronic pain. Additionally, 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride in lab experiments is its ability to selectively bind to specific receptors, which can allow researchers to study the function of these receptors in detail. However, one limitation of using 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is that it can be difficult to synthesize, which can limit its availability for use in research.
Future Directions
Future research on 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride could focus on its potential as a treatment for various neurological and inflammatory diseases. Additionally, further investigation into its mechanism of action could lead to a better understanding of the role of the nicotinic acetylcholine receptor in various physiological processes. Finally, the development of more efficient synthesis methods for 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride could increase its availability for use in research.
Scientific Research Applications
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a substrate for enzyme assays, and as a tool for studying the function of various proteins. It has been used in the study of the nervous system, specifically in the investigation of the role of the neurotransmitter acetylcholine in various physiological processes.
properties
IUPAC Name |
2-(methylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-9(11-2,8(10)13)7-3-5-12-6-4-7;;/h3-6,11H,1-2H3,(H2,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBYSOHVPDILJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)N)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431648.png)



